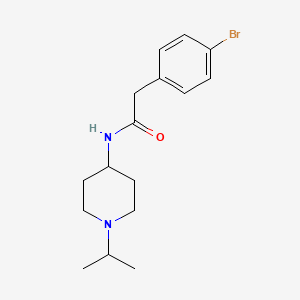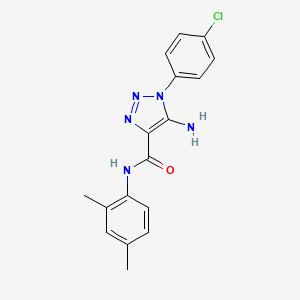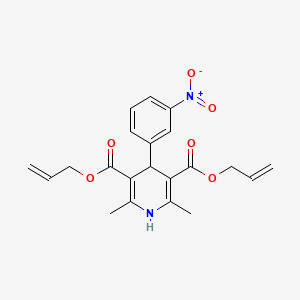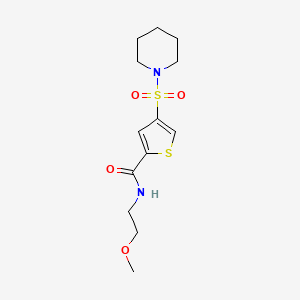
N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of arylsulfonamides, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell survival. By inhibiting NF-κB activity, this compound can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, this compound has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory molecules. This compound has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
实验室实验的优点和局限性
One of the main advantages of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide for lab experiments is its high purity and yield. This makes it a suitable compound for biological assays and drug screening studies. Additionally, this compound has been shown to be stable under a range of conditions, making it a reliable reagent for scientific research.
One limitation of this compound is its limited solubility in aqueous solutions. This can make it difficult to use in certain biological assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. This could lead to the development of more effective therapeutic agents for the treatment of inflammatory diseases and cancer.
Another area of research is the investigation of the potential use of this compound in combination with other drugs. This could enhance its anti-inflammatory and anti-cancer activity and reduce the risk of drug resistance.
Finally, further studies are needed to fully understand the mechanism of action of this compound. This could provide valuable insights into the regulation of inflammation and cell survival, and lead to the development of new therapeutic strategies.
合成方法
The synthesis of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide involves the reaction of 3-bromoaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high purity. This method has been optimized to produce this compound in high yield and purity, making it a suitable compound for scientific research.
科学研究应用
N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of this compound as a cancer therapeutic agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c14-11-2-1-3-13(8-11)16-19(17,18)9-10-4-6-12(15)7-5-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZQAMTUWCBMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5235900.png)
![11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235904.png)
![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)
![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)


![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)

![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)

